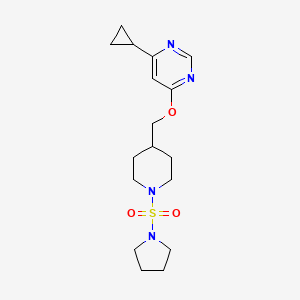

![molecular formula C23H27N3O3S2 B2503093 4-(dipropylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 319428-44-9](/img/structure/B2503093.png)

4-(dipropylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

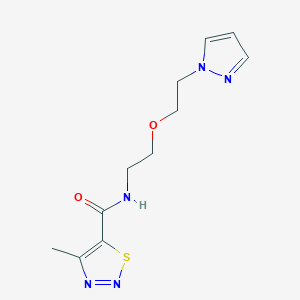

The compound 4-(dipropylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is a chemical entity that appears to be related to a class of compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs such as benzamide and thiadiazole are common to the compounds studied in the papers. These motifs are known to be associated with various biological properties, including anticancer activity .

Synthesis Analysis

The synthesis of related compounds, as described in the first paper, involves the creation of Schiff's bases containing a thiadiazole scaffold and benzamide groups. These compounds were synthesized using a solvent-free method under microwave irradiation, which is a modern technique known for reducing reaction times and improving yields. The structures of the synthesized compounds were confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry .

Molecular Structure Analysis

While the exact molecular structure analysis of this compound is not provided, the second paper offers insights into the molecular structure analysis of a related compound. Quantum mechanical calculations and spectroscopic investigations (FT-IR, FT-Raman, and UV) were used to determine the structural parameters and vibrational frequencies of the compound. Molecular orbital analysis, including NBO and NLMO, was performed to understand the intramolecular interactions and reactivity sites .

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of this compound. However, the synthesis and biological evaluation of related compounds suggest that the benzamide and thiadiazole moieties can undergo various chemical reactions, which are essential for their biological activities. The Schiff's base formation is one such reaction that is critical in the synthesis of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly discussed in the papers. However, the third paper discusses the synthesis and electrophysiological activity of N-substituted benzamides, indicating that these compounds can exhibit significant biological activities, such as cardiac electrophysiological effects. The physical and chemical properties of such compounds are likely to influence their biological activity and pharmacokinetic profiles .

Applications De Recherche Scientifique

Synthetic Approaches and Chemical Transformations

Research on synthetic methodologies and chemical transformations of heterocyclic compounds, including thiazoles and benzamides, highlights the versatility and importance of these structures in medicinal chemistry. For instance, the synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including thiazoles, have been extensively studied. These compounds exhibit a range of biological activities, showcasing the synthetic potential of these structures for developing various heterocyclic compounds with potential therapeutic applications (Abdurakhmanova et al., 2018).

Pharmacological Applications

The pharmacological evaluation of benzothiazoles and their derivatives, for instance, has revealed a broad spectrum of biological activities. These activities include antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties. The molecular structures of several potent drugs are based on the benzothiazole skeleton, indicating the significant therapeutic potential of compounds containing this moiety (Sumit et al., 2020).

Propriétés

IUPAC Name |

4-(dipropylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O3S2/c1-4-14-26(15-5-2)31(28,29)20-12-10-19(11-13-20)22(27)25-23-24-21(16-30-23)18-8-6-17(3)7-9-18/h6-13,16H,4-5,14-15H2,1-3H3,(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFAQMGFVPYJRJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2503013.png)

![2-amino-3-[(E)-[(2H-1,3-benzodioxol-5-yl)methylidene]amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2503017.png)

![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[(5E)-5-[3-[3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-3-oxopropyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2503018.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide](/img/structure/B2503025.png)

![5-[(Z)-1,3-benzodioxol-5-ylmethylidene]-3-methyl-1,3-thiazolane-2,4-dione](/img/structure/B2503026.png)

![5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxy-4-methylbenzene-1-sulfonamide](/img/structure/B2503033.png)